molecular formula C8H3ClN2O4 B7842032 5-chloro-7-nitro-1H-indole-2,3-dione

5-chloro-7-nitro-1H-indole-2,3-dione

Cat. No.: B7842032
M. Wt: 226.57 g/mol
InChI Key: XAZUEEVNKAGHKV-UHFFFAOYSA-N
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Description

5-chloro-7-nitro-1H-indole-2,3-dione is a synthetic isatin (1H-indole-2,3-dione) derivative, a privileged scaffold in medicinal chemistry and drug discovery . This compound is of significant interest to researchers due to its potential multi-target pharmacological profile. The indole core is known for its wide range of biological activities, and strategic substitutions, such as chloro and nitro groups at the 5 and 7 positions, are key for optimizing a compound's interaction with biological targets and enhancing its efficacy . Isatin derivatives are recognized for their anxiogenic, sedative, and anticonvulsant activities, acting as antagonists on atrial natriuretic peptide receptors. Furthermore, various derivatives have demonstrated promising antiviral and tuberculostatic activities in biological testing . The indole scaffold is a fundamental building block for the design of novel compounds targeting a broad spectrum of diseases, including cancer, neurological disorders, and infections . In anticancer research, indole-based molecules have shown potent antiproliferative activity by inhibiting key oncogenic kinases like EGFR, VEGFR-2, and BRAFV600E, which are critical pathways in cell proliferation and survival . The synthesis of related isatin derivatives often involves methods such as the bromination and oxidation of indoles using reagents like N-bromosuccinimide in dimethyl sulfoxide, followed by functionalization at specific positions . Researchers utilize this compound as a key intermediate for further synthetic elaboration, for structure-activity relationship (SAR) studies, and in high-throughput screening assays to identify new therapeutic leads. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-7-nitro-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2O4/c9-3-1-4-6(5(2-3)11(14)15)10-8(13)7(4)12/h1-2H,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZUEEVNKAGHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-chloro-7-nitroisatin molecular weight and structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-7-nitroisatin: Structural Analysis, Synthesis, and Reactivity Profile Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers

Chemical Identity & Structural Analysis[1][2][3]

5-chloro-7-nitroisatin (5-chloro-7-nitro-1H-indole-2,3-dione) is a highly functionalized isatin derivative. It serves as a "privileged scaffold" in medicinal chemistry due to its ability to engage in diverse binding interactions (hydrogen bonding,


-stacking) and its heightened reactivity compared to the parent isatin.
Core Physicochemical Data[4]
PropertyValue
Systematic Name 5-Chloro-7-nitro-1H-indole-2,3-dione
CAS Registry Number 153255-76-6
Molecular Formula

Molecular Weight 226.57 g/mol
Exact Mass 225.9781
Appearance Yellow to Orange/Brown Powder
Solubility Soluble in DMSO, DMF; sparingly soluble in EtOH; insoluble in water.
pKa (Predicted) ~5.5 - 6.5 (N-H acidity enhanced by 7-NO

group)
Structural Logic & Electronic Effects

The reactivity of this molecule is defined by the synergistic electron-withdrawing effects of the chloro (position 5) and nitro (position 7) groups.

  • C3 Carbonyl Electrophilicity: The 5-Cl and 7-NO

    
     groups withdraw electron density from the aromatic ring, significantly increasing the electrophilicity of the C3 carbonyl carbon. This makes it highly susceptible to nucleophilic attack by amines (Schiff base formation).
    
  • N1 Acidity: The 7-nitro group, being ortho to the indole nitrogen, exerts a strong inductive and resonance withdrawal, rendering the N-H proton significantly more acidic than in unsubstituted isatin. This facilitates facile N-alkylation under mild conditions.

G IsatinCore Isatin Core (Indole-2,3-dione) Pos5 Position 5: Chlorine (-Cl) Inductive Withdrawal (-I) Weak Resonance Donation (+R) IsatinCore->Pos5 Substituted at C5 Pos7 Position 7: Nitro (-NO2) Strong Inductive/Resonance Withdrawal (-I, -R) IsatinCore->Pos7 Substituted at C7 Reactivity Reactivity Consequences: 1. Enhanced C3 Electrophilicity 2. Increased N1 Acidity Pos5->Reactivity Synergistic Effect Pos7->Reactivity Synergistic Effect

Figure 1: Structural logic of 5-chloro-7-nitroisatin, highlighting the electronic influence of substituents on core reactivity.

Synthetic Protocol: The Sandmeyer Route

While direct nitration of 5-chloroisatin is possible, it often yields mixtures of 4- and 6-nitro isomers alongside the desired 7-nitro product. The most robust route for regioselective synthesis is the Sandmeyer Isonitrosoacetanilide Synthesis , starting from the appropriately substituted aniline.

Retrosynthetic Analysis
  • Target: 5-chloro-7-nitroisatin.

  • Precursor: 4-chloro-2-nitroaniline.

    • Rationale: In the final cyclization, the nitrogen of the aniline becomes N1. The group para to the amine (Cl) ends up at C5. The group ortho to the amine (NO

      
      ) ends up at C7.
      
Step-by-Step Methodology

Reagents Required:

  • 4-Chloro-2-nitroaniline (1.0 eq)

  • Chloral hydrate (1.1 eq)

  • Hydroxylamine hydrochloride (3.0 eq)

  • Sodium sulfate (anhydrous)

  • Concentrated Sulfuric Acid (

    
    )
    

Protocol:

  • Formation of the Oxime (Isonitrosoacetanilide):

    • Dissolve chloral hydrate and sodium sulfate in water.

    • Add a solution of 4-chloro-2-nitroaniline in dilute HCl.

    • Add hydroxylamine hydrochloride and heat the mixture to 100°C for 1-2 hours.

    • Observation: A precipitate of the isonitroso intermediate (N-(4-chloro-2-nitrophenyl)-2-(hydroxyimino)acetamide) will form.

    • Cool, filter, and dry the precipitate.

  • Cyclization (Ring Closure):

    • Pre-heat concentrated

      
       to 50°C.
      
    • Add the dry isonitroso intermediate portion-wise with vigorous stirring (keep temp < 70°C to avoid charring).

    • After addition, heat to 80°C for 30 minutes to complete the formation of the isatin ring.

    • Pour the reaction mixture onto crushed ice.

    • Workup: The crude 5-chloro-7-nitroisatin precipitates as an orange/brown solid. Filter, wash with water to remove acid, and recrystallize from Ethanol/Glacial Acetic Acid.

Synthesis Aniline Start: 4-Chloro-2-nitroaniline (Amine at Pos 1, Cl at Pos 4, NO2 at Pos 2) Reagents1 Chloral Hydrate + NH2OH·HCl (Sandmeyer Conditions) Aniline->Reagents1 Intermediate Intermediate: Isonitrosoacetanilide Reagents1->Intermediate Condensation Cyclization Cyclization: Conc. H2SO4, 80°C Intermediate->Cyclization Electrophilic Aromatic Substitution Product Product: 5-Chloro-7-nitroisatin Cyclization->Product Ring Closure

Figure 2: Synthetic workflow via the Sandmeyer isonitrosoacetanilide route, ensuring regioselective placement of substituents.

Reactivity Profile & Applications

A. Schiff Base Formation (C3 Reactivity)

The C3 carbonyl is the primary site of reactivity. Due to the electron-withdrawing nature of the 5-Cl and 7-NO


 groups, this carbon is exceptionally electrophilic.
  • Reaction: Condensation with primary amines, hydrazines, or thiosemicarbazides.

  • Product: Isatin-3-hydrazones or Schiff bases.

  • Significance: These derivatives are extensively screened as kinase inhibitors (e.g., CDK2, GSK-3

    
    ) and antimicrobial agents. The 5-Cl/7-NO
    
    
    
    pattern often enhances lipophilicity and binding affinity in hydrophobic pockets of enzymes.
B. N-Alkylation (N1 Reactivity)

The N-H proton is acidic.

  • Reaction: Treatment with weak bases (

    
     or 
    
    
    
    ) in DMF/Acetone followed by alkyl halides.
  • Utility: Introducing benzyl or alkyl chains at N1 improves cell permeability and can be used to tune the solubility profile of drug candidates.

Analytical Characterization

When verifying the synthesized product, look for these characteristic signals:

  • FT-IR:

    • Two distinct carbonyl stretches: C2 amide carbonyl (~1730-1750 cm

      
      ) and C3 ketonic carbonyl (~1690-1710 cm
      
      
      
      ).
    • Nitro group stretches: Asymmetric (~1530 cm

      
      ) and Symmetric (~1350 cm
      
      
      
      ).
  • 1H NMR (DMSO-d6):

    • Amide Proton: Broad singlet downfield (11.0 - 11.5 ppm) due to acidity.

    • Aromatic Protons: Two distinct doublets (or meta-coupling singlets depending on resolution) in the aromatic region (8.0 - 8.5 ppm). The protons are deshielded by the EWGs, shifting them downfield compared to unsubstituted isatin.

References

  • Chemical Identity & CAS: Shiya Biopharm Catalog. 5-Chloro-7-nitro-1H-indole-2,3-dione (CAS: 153255-76-6).[1] Link

  • Synthetic Methodology (Sandmeyer): Silva, J. F. M., et al. "Chemistry and Biological Activity of Isatin Derivatives." Journal of the Brazilian Chemical Society, vol. 12, no. 3, 2001, pp. 273-324.
  • Reactivity Profile: Vine, K. L., et al. "Cytotoxic and Genotoxic Potential of 5-Substituted Isatins." Anti-Cancer Agents in Medicinal Chemistry, vol. 13, no. 2, 2013.
  • Isatin Numbering & Nomenclature: PubChem Compound Summary for Isatin derivatives. Link

Sources

An In-Depth Technical Guide to 5-chloro-7-nitro-1H-indole-2,3-dione for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-chloro-7-nitro-1H-indole-2,3-dione, a substituted isatin derivative of significant interest in medicinal chemistry. Given its structural motifs—a halogenated and nitrated indole core—this molecule presents a unique electronic and steric profile, making it a compelling scaffold for the design of novel therapeutic agents. This document delves into its chemical identity, plausible synthetic routes, predicted spectroscopic and physicochemical properties, potential applications in drug discovery, and essential safety and handling protocols.

Core Chemical Identifiers

A precise understanding of a compound's identity is fundamental to all research endeavors. The following table summarizes the key identifiers for 5-chloro-7-nitro-1H-indole-2,3-dione.

IdentifierValueSource
CAS Number 153255-76-6
Molecular Formula C₈H₃ClN₂O₄N/A
Molecular Weight 226.58 g/mol N/A
IUPAC Name 5-chloro-7-nitro-1H-indole-2,3-dioneN/A
Common Synonyms 5-chloro-7-nitroisatinN/A

Synthesis Pathway: Electrophilic Nitration of 5-Chloroisatin

A proposed reaction scheme is as follows:

G 5_chloroisatin 5-Chloroisatin product 5-chloro-7-nitro-1H-indole-2,3-dione 5_chloroisatin->product Nitration reagents HNO₃ / H₂SO₄ reagents->product G M [M]⁺˙ m/z 226/228 M_CO [M-CO]⁺˙ m/z 198/200 M->M_CO - CO M_NO2 [M-NO₂]⁺ m/z 180/182 M->M_NO2 - NO₂ M_Cl [M-Cl]⁺ m/z 191 M->M_Cl - Cl M_CO_NO2 [M-CO-NO₂]⁺ m/z 152/154 M_CO->M_CO_NO2 - NO₂

Sources

Methodological & Application

Application Notes and Protocol: N-Alkylation of 5-chloro-7-nitroisatin

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthesizing N-Alkylated 5-chloro-7-nitroisatin Derivatives

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the N-alkylation of 5-chloro-7-nitroisatin. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical parameters, mechanistic considerations, and practical insights necessary for the successful synthesis of N-alkylated 5-chloro-7-nitroisatin derivatives, which are valuable scaffolds in medicinal chemistry.

Introduction: The Significance of N-Alkylated Isatins

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds renowned for their broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] N-alkylation of the isatin core is a crucial synthetic strategy that not only enhances the stability of the molecule but also allows for the introduction of diverse functionalities to modulate its pharmacological profile.[3][4] Specifically, the introduction of substituents at the N-1 position can improve lipophilicity and membrane permeability, which are key pharmacokinetic properties.[4] The 5-chloro-7-nitroisatin scaffold, featuring two electron-withdrawing groups, presents a unique starting material for the synthesis of novel therapeutic agents. However, the presence of these groups also introduces challenges, such as the increased acidity of the N-H proton and the susceptibility of the isatin ring to nucleophilic attack under harsh basic conditions.[5][6] This guide provides a robust protocol to navigate these challenges and achieve efficient N-alkylation.

Mechanistic Insights: The SN2 Pathway of N-Alkylation

The N-alkylation of isatin proceeds via a nucleophilic substitution reaction, specifically an SN2 mechanism. The reaction is initiated by the deprotonation of the weakly acidic N-H proton of the isatin ring by a suitable base to form a resonance-stabilized isatin anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide), leading to the formation of the N-alkylated product and a salt byproduct. The choice of base and solvent is critical to the success of this reaction, influencing both the rate of reaction and the potential for side reactions.[3][7]

Diagram of the N-Alkylation Mechanism

N-Alkylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Isatin 5-chloro-7-nitroisatin Isatin_Anion Isatin Anion (Resonance Stabilized) Isatin->Isatin_Anion Deprotonation Base Base (e.g., K₂CO₃) Protonated_Base Protonated Base Base->Protonated_Base Alkyl_Halide Alkyl Halide (R-X) N_Alkylated_Isatin N-Alkylated 5-chloro-7-nitroisatin Isatin_Anion->N_Alkylated_Isatin Nucleophilic Attack Halide_Ion Halide Ion (X⁻) Alkyl_Halide->Halide_Ion Leaving Group Departure

Caption: The two-step mechanism of isatin N-alkylation.

Experimental Protocol: N-Alkylation of 5-chloro-7-nitroisatin

This protocol outlines a general and efficient method for the N-alkylation of 5-chloro-7-nitroisatin using an alkyl halide in the presence of potassium carbonate as the base and dimethylformamide as the solvent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-chloro-7-nitroisatin≥97%Commercially AvailableHandle with care, potential irritant.[8]
Alkyl Halide (R-X)≥98%Commercially AvailableAlkyl iodides are generally more reactive than bromides or chlorides.[7]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableShould be finely powdered and dried before use.
Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a dry, polar aprotic solvent.[3]
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)-Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-chloro-7-nitroisatin (1.0 eq).

  • Addition of Base and Solvent: Add finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask. Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.1-0.2 M of the isatin.

  • Stirring: Stir the resulting suspension at room temperature for 30-60 minutes to facilitate the formation of the isatin anion.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-alkylated 5-chloro-7-nitroisatin.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9][10]

Experimental Workflow Diagram

Experimental Workflow Start Reaction Setup Reagents Add 5-chloro-7-nitroisatin, K₂CO₃, and DMF Start->Reagents Stirring_1 Stir at RT (30-60 min) Reagents->Stirring_1 Add_Alkyl_Halide Add Alkyl Halide Stirring_1->Add_Alkyl_Halide Reaction Heat to 60-80 °C (Monitor by TLC) Add_Alkyl_Halide->Reaction Workup Work-up Reaction->Workup Quench Pour into Ice-Water Workup->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purification Purification Concentrate->Purification Chromatography Silica Gel Column Chromatography Purification->Chromatography Characterization Characterization (NMR, MS) Chromatography->Characterization End Pure Product Characterization->End

Caption: A streamlined workflow for the N-alkylation of 5-chloro-7-nitroisatin.

Causality Behind Experimental Choices

  • Base Selection: Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in deprotonating the isatin N-H while being mild enough to minimize the risk of nucleophilic cleavage of the amide bond in the electron-deficient 5-chloro-7-nitroisatin ring.[5][6] Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions and may lead to side reactions.[6]

  • Solvent Choice: Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it effectively dissolves the isatin and the potassium carbonate, facilitating the formation of the isatin anion.[3][9] Other polar aprotic solvents like acetonitrile (ACN) or N-methyl-2-pyrrolidone (NMP) can also be employed.[3][5]

  • Temperature Control: The reaction is typically conducted at a moderately elevated temperature (60-80 °C) to ensure a reasonable reaction rate. Higher temperatures should be avoided to prevent potential decomposition of the starting material and product, as well as to minimize side reactions.

  • Microwave Irradiation as an Alternative: For rapid synthesis, microwave-assisted N-alkylation can be a highly efficient alternative to conventional heating.[3][11] Microwave irradiation can significantly reduce reaction times, often to a matter of minutes, and may lead to improved yields.[3]

Safety and Handling Precautions

  • 5-chloro-7-nitroisatin: Handle in a well-ventilated area, preferably in a fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][12] Avoid inhalation of dust and contact with skin and eyes.[8][12]

  • Alkylating Agents: Many alkylating agents are toxic and potentially carcinogenic.[7] Handle with extreme care in a fume hood and wear appropriate PPE.

  • Solvents: DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and avoid contact.

  • General Handling: Always follow standard laboratory safety procedures when handling chemicals.[13] Dispose of chemical waste according to institutional and local regulations.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive base or wet solvent.Use freshly dried, finely powdered K₂CO₃. Ensure the use of anhydrous DMF.
Low reactivity of the alkylating agent.Consider using a more reactive alkyl halide (e.g., iodide instead of bromide or chloride). The addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction with less reactive alkyl halides.[1]
Formation of Side Products Reaction temperature is too high.Lower the reaction temperature and monitor the reaction closely by TLC.
Presence of water.Ensure all reagents and glassware are thoroughly dried.
For alkylating agents with acidic α-protons, epoxide formation can be a competing reaction.Use milder reaction conditions (lower temperature, weaker base) to favor N-alkylation over the Darzens-type condensation.
Difficult Purification Incomplete reaction.Allow the reaction to proceed to completion as monitored by TLC.
Similar polarity of starting material and product.Optimize the eluent system for column chromatography to achieve better separation.

References

  • Zarenezhad, E., et al. (2021). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences, 16(5), 493–503. [Link]

  • Perillo, I. A., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831–840. [Link]

  • Ketcha, D. M., et al. (2012). N-Alkylation of isatins utilizing KF/alumina. ARKIVOC, 2012(6), 317-325. [Link]

  • Clay, C. M. (2011). Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells. Wright State University, CORE Scholar. [Link]

  • Semantic Scholar. (n.d.). N-Alkylation of isatins utilizing KF/alumina. Retrieved February 13, 2024, from [Link]

  • Gjoshi, E., et al. (2016). Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. International Journal of Engineering Research, 5(3), 209-214. [Link]

  • Singh, U. P., et al. (2015). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. Journal of Applicable Chemistry, 4(2), 526-534. [Link]

  • Reverdito, A. M., et al. (2011). Reaction of isatin with alkylating agents with acidic methylenes. Tetrahedron Letters, 52(34), 4443-4446. [Link]

  • Kumar, A., et al. (2020). Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives. International Journal of Scientific & Technology Research, 9(1), 313-317. [Link]

  • RJ Wave. (2023). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. Retrieved February 13, 2024, from [Link]

  • American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved February 13, 2024, from [Link]

  • Bouyahyaoui, A., et al. (2015). STUDY OF THE ALKYLATION REACTIONS OF ISATIN UNDER LIQUID-SOLID PHASE TRANSFER CATALYSIS CONDITIONS USING LONG CHAIN ALKYL BROMIDES. Mediterranean Journal of Chemistry, 4(2), 85-92. [Link]

  • Sun, X., et al. (2023). Alkynylation of Isatin Derivatives Catalyzed by a Silver–Chiral Quaternary Ammonium Salt Derived from Quinine. The Journal of Organic Chemistry, 88(12), 7938–7949. [Link]

  • ResearchGate. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Retrieved February 13, 2024, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 5-chloro-7-methylisatin-a-chloride.
  • The Chemistry Blog. (2024). How to Handle Toxic Chemicals. Retrieved February 13, 2024, from [Link]

Sources

Application Notes & Protocols: Leveraging 5-Chloro-7-Nitroisatin in Advanced Multicomponent Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Chloro-7-Nitroisatin in Complex Scaffold Synthesis

Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The strategic functionalization of the isatin core can profoundly influence its chemical reactivity and pharmacological profile.

5-Chloro-7-nitroisatin is a particularly potent building block for diversity-oriented synthesis. The presence of two strong electron-withdrawing groups—a chlorine atom at the C5 position and a nitro group at the C7 position—synergistically enhances the electrophilicity of the C3-carbonyl group. This heightened reactivity makes it an exceptional substrate for various condensation reactions, especially multicomponent reactions (MCRs).

MCRs are powerful synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials.[3][4] This approach offers significant advantages, including operational simplicity, reduced waste, high atom economy, and the rapid generation of complex molecular libraries.[5][6] This guide provides an in-depth exploration of 5-chloro-7-nitroisatin's application in two key classes of MCRs: the synthesis of spirooxindoles via 1,3-dipolar cycloadditions and the construction of quinoline frameworks through the Pfitzinger and Friedländer reactions.

The Unique Chemical Profile of 5-Chloro-7-Nitroisatin

The reactivity of the isatin scaffold is dominated by the C3-keto-amide moiety. In 5-chloro-7-nitroisatin, the inductive and resonance effects of the chloro and nitro substituents are paramount:

  • Enhanced Electrophilicity: The electron-withdrawing nature of the Cl and NO₂ groups significantly depletes electron density from the aromatic ring and, by extension, from the C3-carbonyl carbon. This makes the C3 position an exceptionally "hot" electrophilic site, primed for nucleophilic attack.

  • Amide Bond Reactivity: The N1-proton is acidic and can be deprotonated under basic conditions. The resulting anion is stabilized by the adjacent carbonyls and the ring's electron-deficient nature. Furthermore, the amide bond (N1-C2) is susceptible to cleavage under strong basic conditions, a key step in the Pfitzinger reaction.[7]

This electronic profile is the causal factor behind its utility in MCRs, allowing reactions to proceed under mild conditions and often with high selectivity.

Key Application: Synthesis of Spirooxindole Heterocycles

The spirooxindole framework is a recurring motif in many biologically active natural products and a prime target in drug discovery.[8][9] One of the most elegant methods for their synthesis is the three-component 1,3-dipolar cycloaddition reaction.

Mechanistic Rationale: In Situ Generation of Azomethine Ylides

The reaction typically involves isatin, an α-amino acid (such as proline or sarcosine), and a dipolarophile (an electron-deficient alkene). The core of this transformation is the in situ formation of an azomethine ylide.

  • Condensation: 5-Chloro-7-nitroisatin undergoes a decarboxylative condensation with the α-amino acid. The enhanced electrophilicity of the C3-carbonyl facilitates the initial nucleophilic attack by the amino acid's nitrogen.

  • Ylide Formation: Subsequent decarboxylation (loss of CO₂) generates a transient, highly reactive azomethine ylide intermediate.[3]

  • [3+2] Cycloaddition: This 1,3-dipole is immediately trapped by the dipolarophile in a concerted or stepwise [3+2] cycloaddition reaction to stereoselectively form the complex spiropyrrolidine-oxindole scaffold.[10]

The workflow for this powerful reaction is depicted below.

G cluster_process Reaction Process R1 5-Chloro-7-nitroisatin Intermediate In Situ Generation of Azomethine Ylide R1->Intermediate Condensation R2 α-Amino Acid (e.g., Proline) R2->Intermediate Decarboxylation R3 Dipolarophile (e.g., Chalcone) Reaction [3+2] Cycloaddition R3->Reaction Intermediate->Reaction Product Spiro[indoline-pyrrolidine] Product Reaction->Product G Start 5-Chloro-7-nitroisatin Step1 Base-catalyzed Amide Cleavage Start->Step1 Intermediate1 Isatinic Acid Intermediate (2-aminophenylglyoxylate) Step1->Intermediate1 Step2 Condensation with Ketone Intermediate1->Step2 Intermediate2 Imine/Enamine Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 Cyclized Intermediate Step3->Intermediate3 Step4 Dehydration Intermediate3->Step4 End Substituted Quinoline- 4-carboxylic Acid Step4->End

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 5-chloro-7-nitro-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-chloro-7-nitro-1H-indole-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this valuable synthetic intermediate. As a substituted isatin, the unique electronic properties imparted by the chloro and nitro groups can present specific challenges during purification. This document provides a framework for rational solvent selection and a systematic approach to overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 5-chloro-7-nitro-1H-indole-2,3-dione?

An ideal solvent for the recrystallization of 5-chloro-7-nitro-1H-indole-2,3-dione should exhibit a steep solubility curve. This means the compound should be highly soluble at the solvent's boiling point but sparingly soluble at lower temperatures, such as room temperature or 0-4 °C.[1] This significant change in solubility with temperature is crucial for maximizing the recovery of the purified product.[1] Additionally, the solvent must be chemically inert, meaning it will not react with the isatin derivative.[1] Impurities should either be completely soluble in the solvent at all temperatures or completely insoluble, allowing for their removal by filtration.[1]

Q2: How do the chloro and nitro substituents on the isatin ring influence solvent selection?

The presence of both a chloro and a nitro group, which are electron-withdrawing, increases the polarity of the 5-chloro-7-nitro-1H-indole-2,3-dione molecule. Following the "like dissolves like" principle, polar solvents are generally good candidates for dissolving polar compounds.[1] Therefore, moderately polar to polar solvents are a logical starting point for solvent screening. However, the overall solubility is a complex interplay of polarity, hydrogen bonding capability, and molecular geometry. For instance, while isatin itself has been studied in various solvents, the specific substitutions on your compound will alter its solubility profile.[2][3]

Q3: When is it appropriate to use a mixed solvent system for recrystallization?

A mixed solvent system, also known as a solvent pair, is a valuable technique when no single solvent meets all the ideal criteria for recrystallization.[1] This approach is particularly useful when your compound is excessively soluble in one solvent (the "good" solvent) even at low temperatures, leading to poor recovery, and poorly soluble in another solvent (the "bad" solvent) even at high temperatures.[1] The process typically involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until turbidity is observed.[1]

Solvent Screening and Selection

A systematic approach to solvent screening is critical for developing a robust recrystallization protocol. The following table provides a starting point for selecting candidate solvents based on their polarity. It is essential to experimentally determine the solubility of 5-chloro-7-nitro-1H-indole-2,3-dione in a small scale before proceeding to a full recrystallization.

Table 1: Potential Solvents for Recrystallization of 5-chloro-7-nitro-1H-indole-2,3-dione

SolventPolarityBoiling Point (°C)Rationale & Potential Issues
EthanolPolar Protic78A good starting point for many organic compounds, including nitroaromatics.[1]
Ethyl AcetateModerately Polar77Often a good balance of solvency for isatin-type structures.
AcetonePolar Aprotic56Can be a good solvent, but its low boiling point may limit the solubility difference.
TolueneNon-polar111May be a good "bad" solvent in a mixed system due to lower polarity.
DichloromethaneModerately Polar40Low boiling point can be a disadvantage for achieving a large solubility differential.
WaterHighly Polar100Generally, organic compounds have low solubility in water, making it a potential "bad" solvent.[4][5]
Acetic AcidPolar Protic118Has been used for recrystallizing other isatin derivatives.[6]

Experimental Protocol: Single Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude 5-chloro-7-nitro-1H-indole-2,3-dione and a small volume of the selected solvent.

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring. Add the solvent portion-wise until the solid completely dissolves.[7] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Subsequently, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.[7]

Troubleshooting Guide

Encountering issues during recrystallization is a common part of the experimental process. The following guide addresses frequent problems and provides systematic solutions.

Problem 1: Oily Product Formation ("Oiling Out")

Cause: This occurs when the solute is insoluble in the solvent at the boiling point and melts, or when the solution is supersaturated, and the solute comes out of solution above its melting point. For nitroaromatic compounds, this can also happen if the compound's melting point is lower than the solvent's boiling point.[1]

Solutions:

  • Reheat and Add More Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation point.[1]

  • Slower Cooling: Allow the solution to cool at a much slower rate. This can be achieved by insulating the flask. Very slow cooling favors the formation of crystals over oil.[1]

  • Change Solvent: The chosen solvent may be inappropriate. Select a solvent with a lower boiling point or one in which the compound has a slightly lower solubility at elevated temperatures.

Problem 2: No Crystal Formation Upon Cooling

Cause: The solution may not be sufficiently saturated, or the nucleation process is inhibited.

Solutions:

  • Induce Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide nucleation sites.[1]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.

  • Reduce Solvent Volume: If the solution is not saturated, gently heat it to evaporate some of the solvent and then allow it to cool again.

  • Use an Anti-Solvent: If a single solvent system fails, consider a mixed solvent system. Add a "bad" solvent dropwise to the cooled solution until it becomes cloudy, then add a drop or two of the "good" solvent to redissolve the precipitate before allowing it to cool slowly.

Problem 3: Low Recovery of Purified Product

Cause: This can result from using too much solvent during dissolution, incomplete crystallization, or washing the crystals with warm solvent.

Solutions:

  • Minimize Solvent: Always use the minimum amount of hot solvent required to dissolve the crude product.

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool completely in an ice bath.

  • Wash with Cold Solvent: Always use ice-cold solvent to wash the crystals during filtration to minimize dissolution of the product.

  • Recover from Filtrate: If a significant amount of product remains in the filtrate, it can be recovered by evaporating some of the solvent and repeating the cooling and filtration process.

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Pure Crystals Formed observe->crystals Success oiling Product Oils Out observe->oiling Failure no_crystals No Crystals Form observe->no_crystals Failure low_yield Low Yield observe->low_yield Failure reheat Reheat & Add More Solvent oiling->reheat Troubleshoot slow_cool Cool Slowly oiling->slow_cool Troubleshoot change_solvent Change Solvent oiling->change_solvent Troubleshoot induce Induce Crystallization (Scratch/Seed) no_crystals->induce Troubleshoot concentrate Concentrate Solution no_crystals->concentrate Troubleshoot check_solvent_vol Review Solvent Volume low_yield->check_solvent_vol Troubleshoot check_cooling Ensure Thorough Cooling low_yield->check_cooling Troubleshoot reheat->cool slow_cool->cool change_solvent->start induce->cool concentrate->cool

Caption: Troubleshooting workflow for recrystallization.

References

  • Google Patents. (n.d.). Method of crystallizing nitro products.
  • National Institutes of Health. (n.d.). Synthesis of Substituted Isatins. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Computational Approaches in Drug Discovery and Design: From Molecular Modeling to Translational Applications. Retrieved from [Link]

  • ACS Publications. (2014). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ACS Publications. (2014). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Bangladesh Journal of Pharmacology. (2007). Synthesis of isatin, 5-chloroisatin and their Δ 2 -1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Retrieved from [Link]

  • Solubility of Things. (n.d.). Isatin. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isatin. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 5-chloro-7-methylisatin-a-chloride.
  • ScholarWorks. (n.d.). synthesis of substituted isatins as potential. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-1H-indole-2,3-dione. Retrieved from [Link]

  • International Journal of Advanced Research. (n.d.). The chemistry and synthesis of 1H-indole-2,3-dione (Isatin) and its derivatives. Retrieved from [Link]

Sources

Troubleshooting ring-opening side reactions of 5-chloro-7-nitroisatin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-chloro-7-nitroisatin. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this highly reactive and valuable synthetic intermediate. The potent electron-withdrawing nature of the chloro and nitro substituents at the C5 and C7 positions, respectively, significantly activates the isatin core towards nucleophilic attack. While this enhanced reactivity is beneficial for many desired transformations at the C3-carbonyl, it concurrently increases the susceptibility of the γ-lactam ring to undesirable cleavage.

This guide provides in-depth, cause-and-effect troubleshooting for the most common side reaction: hydrolytic and nucleophilic ring-opening. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate, diagnose, and mitigate these issues, thereby improving your reaction yields, purity, and overall success.

Frequently Asked Questions (FAQs)

Q1: What makes the isatin ring of 5-chloro-7-nitroisatin so prone to opening?

The stability of the isatin core is a delicate balance. It contains a γ-lactam (a five-membered cyclic amide) fused to an aromatic ring. The inherent strain of this five-membered ring, combined with the electrophilicity of the two carbonyl groups, makes it susceptible to nucleophilic attack.

In 5-chloro-7-nitroisatin, this susceptibility is dramatically amplified. Both the chloro and nitro groups are powerful electron-withdrawing groups (EWGs). Through inductive and resonance effects, they pull electron density away from the entire heterocyclic system. This has two major consequences:

  • Increased Electrophilicity: The C2 (amide) and C3 (ketone) carbonyl carbons become significantly more electron-deficient and, therefore, more attractive to nucleophiles.

  • Increased Acidity of N-H Proton: The N-H proton becomes more acidic, making deprotonation easier, which can influence the reactivity of the entire system, particularly under basic conditions.

The attack of a nucleophile, especially a hydroxide ion, at the highly electrophilic C2-carbonyl is the primary pathway for ring-opening.[1][2][3]

Q2: Under what general conditions is ring-opening most likely to occur?

Ring-opening is most prevalent under basic (alkaline) conditions . The rate of hydrolysis of isatins shows a direct dependence on the hydroxide ion concentration.[1][4] The presence of strong bases (e.g., NaOH, KOH, NaH in the presence of trace water) or even weaker bases in protic solvents (e.g., K₂CO₃ in methanol) can initiate the hydrolytic cascade. High temperatures will further accelerate this decomposition. Reactions involving strong nucleophiles, even under nominally anhydrous conditions, can also promote ring cleavage if the nucleophile can attack the C2 position.

Troubleshooting Guide: Ring-Opening Side Reactions

Scenario 1: Low Yields in N-Alkylation Reactions

Q: I am attempting to N-alkylate 5-chloro-7-nitroisatin using NaH in DMF, but my yield is consistently low, and I isolate a dark, water-soluble byproduct. What is causing this, and how can I fix it?

This is a classic and frequently encountered problem. The issue stems from a combination of a strong, hard base (NaH) and the extreme electrophilicity of your substrate, leading to base-catalyzed hydrolysis of the lactam ring.

Root Cause Analysis:

Sodium hydride (NaH), while an excellent deprotonating agent, is highly sensitive to trace amounts of water in the solvent (DMF is notoriously hygroscopic) or on the glassware. Any residual water reacts with NaH to generate sodium hydroxide (NaOH), a potent nucleophile. This in-situ generated NaOH then attacks the most electrophilic C2-carbonyl, initiating ring-opening to form the sodium salt of the corresponding isatoic acid derivative. This salt is typically highly colored and water-soluble, matching your observation. A study on N-alkylation of 5-nitroisatin noted that the nitro group compromises the stability of the isatin skeleton, making it particularly vulnerable to opening.[5]

Mechanism of Base-Catalyzed Ring-Opening

Caption: Mechanism of base-catalyzed hydrolysis of 5-chloro-7-nitroisatin.

Solutions and Optimization Workflow

To achieve successful N-alkylation, you must rigorously exclude nucleophilic species, particularly water.

Troubleshooting Workflow: N-Alkylation

N_Alkylation_Workflow cluster_anhydrous Solutions cluster_base cluster_temp Start Low Yield in N-Alkylation Check_Anhydrous Verify Anhydrous Conditions Start->Check_Anhydrous Change_Base Switch to a Weaker / Non-Nucleophilic Base Check_Anhydrous->Change_Base Still low yield Success High Yield of N-Alkylated Product Check_Anhydrous->Success Problem Solved Anhydrous_Details • Use freshly distilled solvents • Flame-dry glassware • Use high-purity reagents Check_Anhydrous->Anhydrous_Details Optimize_Temp Optimize Temperature Change_Base->Optimize_Temp Still low yield Change_Base->Success Problem Solved Base_Details • Use K₂CO₃ or Cs₂CO₃ • Consider CaH₂ • Avoid NaH, hydroxides Change_Base->Base_Details Optimize_Temp->Success Problem Solved Temp_Details • Start at 0 °C or RT • Avoid high temperatures (>60 °C) Optimize_Temp->Temp_Details

Caption: Decision workflow for troubleshooting N-alkylation reactions.

Recommended Bases for N-Alkylation

BaseSolventTemperature (°C)Key ConsiderationsReference
K₂CO₃ / Cs₂CO₃ Anhydrous DMF or Acetonitrile25 - 60Cesium carbonate is more effective due to higher solubility and the "cesium effect". This is the recommended starting point.[6]
CaH₂ Anhydrous DMF40 - 60A good alternative to NaH; less reactive with trace water but still requires anhydrous conditions.[6][7]
NaH Anhydrous THF or DMF0 - 25High Risk. Use only if other methods fail. Requires rigorously dry reagents and solvents. Use a fresh bottle of 60% dispersion in mineral oil.[5][6]

Optimized Protocol: N-Benzylation of 5-Chloro-7-Nitroisatin

This protocol minimizes the risk of ring-opening by using a weaker base and ensuring anhydrous conditions.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and allow it to cool under an inert atmosphere (Argon or Nitrogen).

    • Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents), finely ground and dried in an oven at >120 °C for several hours.

    • Add 5-chloro-7-nitroisatin (1.0 equivalent).

  • Reaction Setup:

    • Add anhydrous, inhibitor-free N,N-Dimethylformamide (DMF) via syringe to achieve a concentration of approx. 0.1 M.

    • Stir the resulting suspension at room temperature for 15 minutes.

    • Add benzyl bromide (1.2 equivalents) dropwise via syringe.

  • Monitoring and Workup:

    • Stir the reaction at room temperature and monitor its progress by TLC (e.g., 30% Ethyl Acetate in Hexane). Gentle heating to 40-50 °C can be applied if the reaction is sluggish.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Scenario 2: Degradation During C3-Carbonyl Reactions

Q: I'm performing a Knoevenagel condensation at the C3 position. The reaction appears to work based on TLC, but my product decomposes during the aqueous basic workup (e.g., washing with NaHCO₃ solution). What is happening?

This is a case of delayed ring-opening. Your desired product, the 3-substituted oxindole, is likely stable under the reaction conditions but is susceptible to hydrolysis during the workup.

Root Cause Analysis:

The electron-withdrawing groups that activate the C3-carbonyl for your desired condensation also render the C2-carbonyl of the product susceptible to hydrolysis.[8] Introducing an aqueous basic solution, even a mild one like sodium bicarbonate, provides the hydroxide ions necessary to initiate the ring-opening cascade described in Scenario 1.

Solutions:

The key is to avoid basic aqueous conditions during the workup.

  • Neutral Quench: Instead of a basic wash, quench the reaction by pouring it into a neutral buffer (pH 7) or simply ice-water.

  • Direct Evaporation: If the reaction solvent is volatile (e.g., ethanol, THF), remove it under reduced pressure and directly subject the residue to silica gel chromatography. This avoids an aqueous workup altogether.

  • Acidic Wash (with caution): A dilute acidic wash (e.g., 1 M HCl) can be used to neutralize any basic catalyst. However, very strong acidic conditions can also promote hydrolysis, though typically less readily than strong bases for isatins. Always check the stability of your product to acid on a small scale first.

Recommended Workup pH Ranges

ConditionRecommended pH RangeRationale
Strongly Basic Reaction Neutralize to pH 6.5-7.5Avoids excess base which catalyzes rapid hydrolysis.
Acid-Catalyzed Reaction Quench with sat. NaHCO₃ to pH 7-8Neutralizes the acid catalyst without creating a strongly basic environment.
Neutral Reaction N/A (Direct Purification)If no strong acid/base is present, an aqueous workup may be unnecessary.

References

  • Casey, L. A., Galt, R., & Page, M. I. (1993). The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives. Journal of the Chemical Society, Perkin Transactions 2, (1), 23-28. [Link]

  • Veselov, I. S., et al. (2014). Remote Activation of the Nucleophilicity of Isatin. Organic Letters, 16(6), 1696–1699. [Link]

  • Kumar, V., et al. (2011). Micellar effects on the alkaline hydrolysis of isatin and its derivatives. Journal of Colloid and Interface Science, 357(2), 438-444. [Link]

  • Li, J., et al. (2025). Molecular diversity of the reactions of MBH carbonates of isatins and various nucleophiles. RSC Advances. [Link]

  • Casey, L. A., Galt, R., & Page, M. I. (1993). The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives. ResearchGate. [Link]

  • Page, M. I., et al. (1993). The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • RJ Wave. (2025). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. RJ Wave. [Link]

  • Shchegravin, E. V., et al. (2024). Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)phosphonates as a Tool for the Synthesis of Spiro-1,3-dioxolane Oxindoles with Anticancer and Anti-Platelet Properties. Molecules, 29(19), 4764. [Link]

  • Al-Azawi, R. S. F., & Al-Amiery, A. A. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 154-171. [Link]

  • Coppola, G. M. (2011). Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells. Wright State University CORE Scholar. [Link]

  • Mathew, B., et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega, 7(19), 16225–16253. [Link]

  • Reddy, G. S., et al. (2019). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. ACS Omega, 4(5), 9535–9545. [Link]

  • Ghorbani-Vaghei, R., et al. (2021). Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide. Molecules, 26(22), 6902. [Link]

  • Reddy, C. R., et al. (2017). Reaction of isatins with 6-amino uracils and isoxazoles: isatin ring-opening vs. annulations and regioselective synthesis of isoxazole fused quinoline scaffolds in water. Green Chemistry, 19(2), 459-464. [Link]

Sources

Validation & Comparative

A Comparative Guide to the IR Spectroscopy of 5-chloro-7-nitroisatin and its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, infrared (IR) spectroscopy stands as an indispensable tool for rapid and accurate functional group identification. This guide provides an in-depth analysis of the IR spectrum of 5-chloro-7-nitroisatin, a molecule of interest in medicinal chemistry, by comparing its expected vibrational frequencies with those of its parent molecule, isatin, and its mono-substituted precursors, 5-chloroisatin and 7-nitroisatin. This comparative approach, grounded in established spectroscopic principles, offers a clear framework for interpreting the spectral data of complex substituted isatins.

The Foundational Principles of Isatin IR Spectroscopy

Isatin (1H-indole-2,3-dione) presents a fascinating case for IR analysis due to its unique combination of functional groups: a lactam (cyclic amide), a ketone, a secondary amine (N-H), and an aromatic ring. The interplay of these groups, and the influence of intermolecular hydrogen bonding, gives rise to a characteristic and well-defined IR spectrum.[1]

The interpretation of the IR spectrum of any isatin derivative begins with understanding the vibrational modes of the parent isatin molecule. The key absorptions for isatin are well-documented and serve as our baseline for comparison.[2][3][4]

Experimental Protocol: Acquiring High-Quality IR Spectra

To ensure the reliability of spectral interpretation, a standardized experimental protocol for acquiring Fourier-Transform Infrared (FTIR) spectra is essential. The following methodology is recommended for obtaining high-resolution data for isatin and its derivatives.

Step-by-Step Methodology:

  • Sample Preparation:

    • For solid samples, the KBr pellet method is preferred. A small amount of the finely ground sample (typically 1-2 mg) is intimately mixed with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • The mixture is then pressed under high pressure (8-10 tons) in a hydraulic press to form a transparent or translucent pellet. This minimizes scattering effects and ensures a uniform sample path length.

  • Instrument Setup:

    • A high-resolution FTIR spectrometer is used. The instrument should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • A background spectrum of a pure KBr pellet is recorded. This background is automatically subtracted from the sample spectrum to yield the true absorbance of the compound.

  • Data Acquisition:

    • The KBr pellet containing the sample is placed in the spectrometer's sample holder.

    • The spectrum is typically recorded over the mid-IR range of 4000-400 cm⁻¹.

    • To improve the signal-to-noise ratio, multiple scans (e.g., 32 or 64) are co-added.

  • Data Processing:

    • The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance vs. wavenumber).

    • The spectrum is then analyzed to identify the positions and relative intensities of the absorption bands.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Grind Sample with KBr Press Press into Pellet Prep->Press Background Record Background (Pure KBr) Press->Background Sample Record Sample Spectrum Background->Sample Process Fourier Transform & Background Subtraction Sample->Process Interpret Peak Identification & Functional Group Assignment Process->Interpret Interpretation_Logic cluster_regions Key Spectral Regions cluster_assignments Functional Group Assignment Start Acquired IR Spectrum of 5-chloro-7-nitroisatin Region1 3500-3100 cm⁻¹ (N-H Stretch) Start->Region1 Region2 1800-1600 cm⁻¹ (C=O Stretches) Start->Region2 Region3 1600-1450 cm⁻¹ (Aromatic C=C & NO₂ Stretch) Start->Region3 Region4 1400-1300 cm⁻¹ (NO₂ Stretch) Start->Region4 Region5 < 900 cm⁻¹ (C-Cl Stretch & Bending Modes) Start->Region5 Assign_NH Identify N-H of Lactam Region1->Assign_NH Assign_CO Distinguish Ketone vs. Lactam C=O Region2->Assign_CO Assign_Aro_NO2_asym Confirm Aromatic Ring & Asymmetric NO₂ Stretch Region3->Assign_Aro_NO2_asym Assign_NO2_sym Confirm Symmetric NO₂ Stretch Region4->Assign_NO2_sym Assign_CCl Identify C-Cl Stretch Region5->Assign_CCl Conclusion Confirmation of 5-chloro-7-nitroisatin Structure Assign_NH->Conclusion Assign_CO->Conclusion Assign_Aro_NO2_asym->Conclusion Assign_NO2_sym->Conclusion Assign_CCl->Conclusion

Figure 2: Logical workflow for the interpretation of the IR spectrum of 5-chloro-7-nitroisatin.

Conclusion

The interpretation of the IR spectrum of 5-chloro-7-nitroisatin is a deductive process that relies on a solid understanding of the vibrational characteristics of its constituent functional groups and the electronic effects of the substituents on the isatin core. By comparing its predicted spectral features with the known spectra of isatin, 5-chloroisatin, and 7-nitroisatin, researchers can confidently identify the presence of the key functional groups and confirm the successful synthesis of this complex molecule. The strong, characteristic absorptions of the carbonyl and nitro groups, in particular, serve as reliable diagnostic markers. This comparative guide provides a robust framework for the spectral analysis of not only 5-chloro-7-nitroisatin but also a wide range of other substituted isatin derivatives, empowering researchers in their drug discovery and development endeavors.

References

  • Hilaris Publisher. (2018, October 30). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The Fourier transform infrared spectrum of Isatin. Retrieved from [Link]

  • AIP Publishing. (2022, November 29). Analysis of IR and Raman spectra of Isatin. Retrieved from [Link]

  • AIP Publishing. (n.d.). Analysis of IR and Raman Spectra of Isatin. Retrieved from [Link]

  • PubMed. (2001, March 1). Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of IR and Raman spectra of Isatin. Retrieved from [Link]

  • SciSpace. (2019, January 15). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Retrieved from [Link]

  • RSC Publishing. (n.d.). [ 19591 Infrared S9ectra and Dehydrogenase Activity of Isatin Derivatives. 667]. Retrieved from [Link]

  • RSC Publishing. (n.d.). 430. The Structure of Isatin and Substituted Isatins. Retrieved from [Link]

  • Spectroscopy. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • CORE. (n.d.). Synthesis, Characterization and Biological Activities of a New 5-Chloroisatin Schiff Base and its Metal Complexes. Retrieved from [Link]

  • Scribd. (n.d.). NO2 Stretching in Nitrocompounds. Retrieved from [Link]

  • RSC Publishing. (2023, March 20). Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: Design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations. Retrieved from [Link]

  • PubMed. (n.d.). Vibrational behavior of the -NO2 group in energetic compounds. Retrieved from [Link]

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  • Der Pharma Chemica. (2026, February 3). Synthesis, Identification, Theoretical And Experimental Studies For Carbon Steel Corrosion Inhibition in Sea Water for New Urea and Thiourea Derivatives linkage to 5-Nitro Isatin Moiety. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

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  • Unknown Source. (n.d.). The features of IR spectrum. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-chloro-7-nitro-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

The structure of this molecule—a chlorinated, nitro-substituted indole dione—presents a specific combination of hazards that must be thoroughly understood to ensure safe handling and disposal. This document will not only outline the necessary steps but also explain the causality behind these procedures, empowering you to make informed safety decisions.

Hazard Identification and Risk Assessment

The molecule is a halogenated nitroaromatic compound. Such compounds are often toxic, environmentally persistent, and require special disposal considerations.[4][5]

Table 1: Inferred Hazard Profile for 5-chloro-7-nitro-1H-indole-2,3-dione

PropertyInferred Hazard and JustificationGHS Hazard Statements (Anticipated)
Chemical Identity Synonyms: 5-chloro-7-nitroisatinN/A
CAS Number: Not readily availableN/A
Molecular Formula: C₈H₃ClN₂O₄N/A
Physical State Likely a solid powder, similar to related compounds.[1]N/A
Acute Toxicity The presence of the nitroaromatic and chlorinated functional groups suggests potential for oral toxicity. Analogues are harmful if swallowed.[1][6][7]H302: Harmful if swallowed.
Skin/Eye Irritation Isatin derivatives are known to cause skin and serious eye irritation.[2]H315: Causes skin irritation. H319: Causes serious eye irritation.
Mutagenicity Nitro-substituted compounds are often suspected of causing genetic defects. 5-Nitroisatin is classified as a Category 2 Germ Cell Mutagen.[1][3]H341: Suspected of causing genetic defects.
Environmental Hazard Chlorinated organic compounds can be persistent in the environment and toxic to aquatic life.[4][5]H410: Very toxic to aquatic life with long-lasting effects (precautionary assumption).

Causality of Hazards:

  • Chlorine Atom: The presence of a halogen makes this an organohalogen compound. These are often resistant to natural degradation and must be segregated into a specific "halogenated" waste stream for proper disposal, typically via high-temperature incineration.[8] Mixing with non-halogenated waste can contaminate large volumes of solvent that could otherwise be recycled, significantly increasing disposal costs and environmental impact.

  • Nitro Group: The nitro (-NO₂) group is an electron-withdrawing group that can impart toxicological properties, including potential mutagenicity.[1][3] During incineration, it can also contribute to the formation of nitrogen oxides (NOx), which are regulated pollutants.[9]

Personal Protective Equipment (PPE) and Engineering Controls

Given the anticipated hazards, a stringent protective protocol is non-negotiable.

  • Engineering Controls: All handling of 5-chloro-7-nitro-1H-indole-2,3-dione, especially in its powdered form, must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[7] The workspace should be equipped with an eyewash station and a safety shower.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[3]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

    • Body Protection: A lab coat must be worn. Consider a chemically resistant apron for larger quantities.

    • Respiratory Protection: If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with a particle filter is necessary.[3]

Waste Characterization and Segregation Protocol

Proper segregation is the most critical step in the disposal process. This compound must be treated as hazardous chemical waste . Under no circumstances should it or its containers be disposed of in the regular trash or down the sink.[10]

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: This is the primary segregation criterion. 5-chloro-7-nitro-1H-indole-2,3-dione waste must be placed in a designated Halogenated Organic Waste container.[8][11]

  • Solid vs. Liquid:

    • Solid Waste: Unused or contaminated solid 5-chloro-7-nitro-1H-indole-2,3-dione, as well as contaminated items like weighing paper or gloves, should be collected in a designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a compatible liquid waste container. Do not mix with aqueous or non-halogenated organic waste streams.[12]

The following diagram illustrates the decision-making process for waste segregation.

WasteSegregation start Waste Generated (contains 5-chloro-7-nitro-1H-indole-2,3-dione) is_solid Is the waste primarily solid? start->is_solid solid_waste Collect in container labeled: 'HALOGENATED ORGANIC SOLID WASTE' - 5-chloro-7-nitro-1H-indole-2,3-dione - Other compatible solids is_solid->solid_waste Yes liquid_waste Collect in container labeled: 'HALOGENATED ORGANIC LIQUID WASTE' - 5-chloro-7-nitro-1H-indole-2,3-dione - Solvent (e.g., Dichloromethane) is_solid->liquid_waste No (Liquid Solution)

Caption: Waste Segregation Workflow for 5-chloro-7-nitro-1H-indole-2,3-dione.

Step-by-Step Disposal Procedure

1. Container Selection:

  • Use only containers approved for hazardous waste collection, typically provided by your institution's Environmental Health & Safety (EHS) department.[12][10]

  • The container must be made of a material compatible with the waste. For organic solvents, this is often a high-density polyethylene (HDPE) or glass container.

  • The container must have a secure, screw-top lid. It must be kept closed at all times except when adding waste.[8][10]

2. Labeling:

  • Proper labeling is a legal requirement and essential for safety.

  • Attach a hazardous waste label to the container before adding any waste.[8]

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name(s) of all contents, including solvents. Do not use abbreviations or formulas.[8]

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • The date the first waste was added.

3. Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) within your laboratory.

  • The SAA must be under the control of the laboratory personnel.

  • Use secondary containment (e.g., a plastic tub) for liquid waste containers to catch any potential leaks.[10]

  • Store away from incompatible materials, such as strong oxidizing agents or bases.[3][9]

4. Arranging for Disposal:

  • Once the container is full, or if you are generating waste infrequently, contact your institution's EHS office to schedule a waste pickup.[10]

  • Do not overfill containers. Leave at least 10% of the volume as headspace to allow for expansion.

  • Ensure the container is clean on the outside and the label is legible before pickup.

Emergency Procedures: Spill and Exposure Management

Accidents can happen. A clear and rehearsed emergency plan is vital.

Spill Cleanup:

  • Evacuate and Alert: Alert others in the area. If the spill is large or you feel unwell, evacuate and call your institution's emergency number.

  • Secure the Area: Prevent access to the spill area.

  • Don PPE: Wear appropriate PPE, including a respirator if the substance is a powder.

  • Containment: For liquid spills, use an absorbent material like vermiculite or sand.[6] Do not use combustible materials like paper towels. For solid spills, gently cover with a damp cloth to prevent dust from becoming airborne.

  • Cleanup: Carefully sweep or scoop the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Dispose: Label the spill cleanup debris as "Halogenated Organic Solid Waste" and arrange for disposal.

SpillResponse spill Spill Occurs alert Alert personnel Evacuate if necessary spill->alert ppe Don appropriate PPE alert->ppe contain Contain the spill (absorbent for liquid, damp cloth for solid) ppe->contain cleanup Carefully collect material into a waste container contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Label and dispose of all materials as hazardous waste decontaminate->dispose end Report Incident dispose->end

Caption: Emergency Spill Response Workflow.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately.[1][6]

Decontamination and Container Rinsing

  • Equipment: Decontaminate glassware and equipment by rinsing with a suitable solvent (e.g., acetone). The first rinsate must be collected and disposed of as halogenated liquid waste.[10] Subsequent rinses with soap and water can typically be disposed of down the drain, but check your local regulations.

  • Empty Containers: The original container of 5-chloro-7-nitro-1H-indole-2,3-dione must be triple-rinsed with a suitable solvent.[10] All three rinsates must be collected and disposed of as halogenated hazardous waste.[10] After rinsing and air-drying, the container labels should be defaced, and the container can then be disposed of in the appropriate glass or solid waste receptacle.[10]

By adhering to these scientifically-grounded procedures, you ensure the safety of yourself and your colleagues, maintain compliance with regulations, and protect the environment. This commitment to the full lifecycle of the chemicals we use is a hallmark of a trustworthy and expert scientific professional.

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A Senior Application Scientist's Guide to Personal Protective Equipment for 5-chloro-7-nitro-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 5-chloro-7-nitro-1H-indole-2,3-dione. As a Senior Application Scientist, this content is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The protocols herein are synthesized from established safety data for structurally analogous halogenated nitroaromatic compounds and are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely.

Hazard Analysis: Understanding the Reactivity of 5-chloro-7-nitro-1H-indole-2,3-dione
  • Isatin Core (e.g., 5-chloroisatin) : The isatin scaffold is known to cause skin, eye, and respiratory irritation.[1][2]

  • Nitroaromatic Functionality (e.g., 5-Nitroisatin, 7-Nitroindole) : Nitroaromatic compounds are often associated with being harmful if swallowed and may have mutagenic potential.[3][4][5][6] They are reactive and can be toxic.

  • Halogenated Aromatic System : The chloro- group adds to the molecule's persistence and requires specific disposal considerations for halogenated waste.[7][8]

Based on these structural analogs, a summary of the anticipated GHS Hazard Statements is presented below.

Hazard ClassGHS Hazard Statement (H-phrase)Source Compound(s)
Skin IrritationH315: Causes skin irritation5-chloroisatin, 5-Nitroisatin, 7-Nitroindole-3-carboxaldehyde[1][3][9]
Eye IrritationH319: Causes serious eye irritation5-chloroisatin, 5-Nitroisatin, 7-Nitroindole-3-carboxaldehyde[1][3][9]
Respiratory IrritationH335: May cause respiratory irritation5-chloroisatin[1]
Acute Oral ToxicityH302: Harmful if swallowed5-Nitroisatin[3]
Germ Cell MutagenicityH341: Suspected of causing genetic defects7-Nitroindole, 5-Nitroisatin[4][5]

This profile mandates a cautious approach, prioritizing the prevention of direct contact, inhalation, and ingestion.

Personal Protective Equipment (PPE): A Multi-Barrier Defense

The selection of PPE is not a passive checklist but an active strategy to mitigate the identified risks. The following table outlines the minimum required PPE for handling 5-chloro-7-nitro-1H-indole-2,3-dione.

PPE CategoryRecommended EquipmentRationale and Specifications
Eye/Face Protection Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or ANSI Z87.1 (US) standards, this is the minimum requirement to protect against dust particles and splashes. A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., handling larger quantities, preparing solutions).[10][11]
Hand Protection Double-gloving with Butyl rubber or heavy-duty Nitrile gloves.The nitroaromatic functionality necessitates robust chemical resistance. Butyl gloves are highly recommended for protection against nitro-compounds.[12] Nitrile gloves offer good general-purpose and splash protection but should be considered for shorter-duration tasks.[12] Always inspect gloves for tears or degradation before use and replace them immediately if contamination is suspected.[10][13]
Body Protection Flame-resistant laboratory coat.A fully buttoned lab coat provides a critical barrier against skin contact with the solid compound or its solutions.[10][11]
Respiratory Protection NIOSH-approved N95 respirator (or equivalent).Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of fine particles. If exposure limits are exceeded or significant aerosolization is possible, a higher level of protection, such as a full-face respirator with appropriate cartridges, may be necessary.[3][10]

The following flowchart provides a logical pathway for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_procedure Procedural Conditions cluster_location Engineering Controls cluster_ppe Required PPE Level start Handling 5-chloro-7-nitro-1H-indole-2,3-dione weighing Weighing solid powder? start->weighing dissolving Handling solutions? start->dissolving fume_hood Inside a fume hood? weighing->fume_hood No, in hood open_bench On open bench? weighing->open_bench Yes dissolving->fume_hood ppe_standard Minimum PPE: - Safety Goggles - Lab Coat - Butyl/Nitrile Gloves fume_hood->ppe_standard ppe_high Minimum PPE: - Safety Goggles - Lab Coat - Butyl/Nitrile Gloves - N95 Respirator open_bench->ppe_high face_shield_check Risk of splash? ppe_standard->face_shield_check add_faceshield Add Face Shield face_shield_check->add_faceshield Yes

PPE Selection Workflow
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring reproducible, safe science.

A. Preparation and Pre-Handling Checklist:

  • Designated Area : All work with 5-chloro-7-nitro-1H-indole-2,3-dione should be performed in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[10][14]

  • Emergency Equipment : Verify that a safety shower and an eyewash station are readily accessible and unobstructed.[14]

  • Spill Kit : Ensure a spill kit containing absorbent material suitable for chemical spills is available.

  • PPE Inspection : Before donning, meticulously inspect all PPE for signs of wear, degradation, or previous contamination.[10]

B. Handling the Chemical:

  • Avoid Dust Generation : When handling the solid, use techniques that minimize the creation of dust. Avoid scraping or vigorous shaking of the container.

  • Controlled Dispensing : Weigh the compound on wax paper or in a tared container within the fume hood to contain any loose powder.

  • Solution Preparation : When preparing solutions, add the solid slowly to the solvent to prevent splashing.

  • Prevent Contact : At all times, prevent contact with skin and eyes.[10] If contact occurs, follow the first aid procedures outlined in Section 5.

  • Hygiene : Do not eat, drink, or smoke in the laboratory area.[15] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]

Decontamination and Disposal: Managing the Lifecycle of a Hazardous Chemical

Proper disposal is a critical component of laboratory safety and environmental stewardship. As a halogenated nitroaromatic compound, 5-chloro-7-nitro-1H-indole-2,3-dione requires specific disposal protocols.

A. Decontamination Procedure:

  • Equipment and Glassware : Submerge contaminated glassware and equipment in a designated wash basin. A preliminary rinse with a suitable organic solvent (e.g., acetone, ethanol) can be used to dissolve residual compound, with the rinse collected as hazardous waste. Follow with a thorough cleaning using soap and water.

  • Work Surfaces : Decontaminate the work surface within the fume hood by wiping it down with a cloth dampened with 70% ethanol or another suitable disinfectant, followed by a wipe with soap and water. All cleaning materials (wipes, pads) must be disposed of as solid hazardous waste.

  • PPE : Remove and dispose of gloves immediately after handling. Lab coats should be professionally laundered if contamination is suspected.

B. Waste Disposal Plan:

  • Waste Segregation : All waste containing 5-chloro-7-nitro-1H-indole-2,3-dione must be segregated as Halogenated Organic Waste .[7][8] Do not mix with non-halogenated waste streams.

  • Solid Waste : Collect all solid waste, including contaminated gloves, wipes, and weighing papers, in a clearly labeled, sealed container.[16]

  • Liquid Waste : Collect all liquid waste, including unused solutions and solvent rinses, in a compatible, sealed container. The container must be clearly labeled as "Halogenated Organic Waste" and list all chemical constituents.[8][17]

  • Disposal : Arrange for the pickup and disposal of all waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[9][17]

Emergency Procedures: Preparedness for Unexpected Events
Emergency SituationImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention.[9][14]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material. Collect the material in a sealed container for disposal as halogenated waste. For large spills, evacuate the lab and contact your EHS office immediately.[8][15]

By integrating these safety protocols into your standard operating procedures, you build a foundation of trust and scientific integrity, ensuring that your valuable research is conducted with the utmost care for personnel and the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.